Methanol, (dimethylamino)- Methanol, (dimethylamino)-
Brand Name: Vulcanchem
CAS No.: 14002-21-2
VCID: VC0078633
InChI: InChI=1S/C3H9NO/c1-4(2)3-5/h5H,3H2,1-2H3
SMILES: CN(C)CO
Molecular Formula: C3H9NO
Molecular Weight: 75.11 g/mol

Methanol, (dimethylamino)-

CAS No.: 14002-21-2

Main Products

VCID: VC0078633

Molecular Formula: C3H9NO

Molecular Weight: 75.11 g/mol

Methanol, (dimethylamino)- - 14002-21-2

CAS No. 14002-21-2
Product Name Methanol, (dimethylamino)-
Molecular Formula C3H9NO
Molecular Weight 75.11 g/mol
IUPAC Name dimethylaminomethanol
Standard InChI InChI=1S/C3H9NO/c1-4(2)3-5/h5H,3H2,1-2H3
Standard InChIKey XQKRYBXCYCKQLL-UHFFFAOYSA-N
SMILES CN(C)CO
Canonical SMILES CN(C)CO
Appearance Light yellow powderPurity:98%(HPLC)
Reference 1. Chemphyschem. 2016 Dec 5;17(23):3974-3984. doi: 10.1002/cphc.201600874. Epub 2016
Oct 12.

Density Functional Theory Analysis of Anthraquinone Derivative Hydrogenation over
Palladium Catalyst.

Yuan E(1), Wang L(1)(2), Zhang X(1)(2), Feng R(1), Wu C(1), Li G(1)(2).

Author information:
(1)Key Laboratory for Green Chemica,l Technology of Ministry of Education, School
of Chemical Engineering and Technology, Tianjin University, Tianjin, 300072,
China.
(2)Collaborative Innovation Center of Chemical Science and Engineering, Tianjin,
300072, China.

A density functional theory (DFT) analysis was conducted on the hydrogenation of
2-alkyl-anthraquinone (AQ), including 2-ethyl-9,10-anthraquinone (eAQ) and
2-ethyl-5,6,7,8-tetrahydro-9,10-anthraquinone (H4 eAQ), to the corresponding
anthrahydroquinone (AQH2 ) over a Pd6 H2 cluster. Hydrogenation of H4 eAQ is
suggested to be more favorable than that of eAQ owing to a higher adsorption
energy of the reactant (H4 eAQ), lower barrier of activation energy, and smaller
desorption energy of the target product
(2-ethyl-5,6,7,8-tetrahydro-9,10-anthrahydroquinone, H4 eAQH2 ). For the most
probable reaction routes, the energy barrier of the second hydrogenation step of
AQ is circa 8 kcal mol-1 higher than that of the first step. Electron transfer of
these processes were systematically investigated. Facile electron transfer from
Pd6 H2 cluster to AQ/AQH intermediate favors the hydrogenation of C=O. The
electron delocalization over the boundary aromatic ring of AQ/AQH intermediate
and the electron-withdrawing effect of C=O are responsible for the electron
transfer. In addition, a pathway of the electron transfer is proposed for the
adsorption and subsequent hydrogenation of AQ on the surface of Pd6 H2 cluster.
The electron transfers from the abstracted H atom (reactive H) to a neighbor Pd
atom (PdH ), and finally goes to the carbonyl group through the C4 atom of AQ
aromatic ring (C4 ).
PubChem Compound 84150
Last Modified Nov 11 2021
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